3-Methyl-N-methylbenzylamine

Catalog No.
S733374
CAS No.
39180-84-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-N-methylbenzylamine

CAS Number

39180-84-2

Product Name

3-Methyl-N-methylbenzylamine

IUPAC Name

N-methyl-1-(3-methylphenyl)methanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3

InChI Key

WCTNVGNEUDTSOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC

Canonical SMILES

CC1=CC(=CC=C1)CNC

Biochemistry

Scientific Field: Biochemical Analysis Summary of Application: 3-Methyl-N-methylbenzylamine is used as a derivatization agent for the analysis of biological organic acids, which are crucial in energy metabolism and cellular signaling.

Methods of Application: The compound is used to derivatize carboxylic acids, enhancing their detection via mass spectrometry. The derivatization process involves activating the acids with a carbodiimide agent for amide coupling, allowing for clear identification of the derivatized species.

Results: The application has led to the development of sensitive analytical methods with limits of detection ranging from 0.2 to 44 μg L−1, significantly improving the analysis of biological organic acids .

3-Methyl-N-methylbenzylamine is an organic compound with the molecular formula C₉H₁₃N and a molar mass of 135.21 g/mol. It appears as a colorless to slightly yellow oily liquid, with a density of approximately 0.900 g/mL at 25 °C. The compound has a boiling point of 90-92 °C at 15 mmHg and is slightly soluble in water. Its flash point is recorded at 174°F, indicating its flammability under certain conditions. The chemical structure features a benzylamine backbone with a methyl group attached to the nitrogen atom and another methyl group on the aromatic ring, contributing to its unique properties .

3-Methyl-N-methylbenzylamine is reactive in various chemical processes, including:

  • Alkylation: The compound can undergo alkylation reactions, where it acts as a nucleophile to form new carbon-nitrogen bonds.
  • Acylation: It can participate in acylation reactions, attaching acyl groups to the amine.
  • Reductive Amination: This reaction allows for the formation of amines from aldehydes or ketones in the presence of reducing agents .

These reactions make it valuable in synthetic organic chemistry and pharmaceuticals.

While specific biological activities of 3-Methyl-N-methylbenzylamine are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, some benzylamines are known to interact with neurotransmitter systems and may possess antidepressant or anxiolytic effects. Further studies would be necessary to elucidate any specific biological roles for this compound .

3-Methyl-N-methylbenzylamine can be synthesized through several methods:

  • Direct Alkylation: A common method involves the alkylation of N-methylbenzylamine with methyl iodide or another alkyl halide.
  • Reductive Amination: This method utilizes an aldehyde or ketone along with a reducing agent in the presence of N-methylbenzylamine.
  • Amine Exchange Reactions: It can also be produced by exchanging amine groups between different benzylamines under controlled conditions .

These methods allow for the efficient production of this compound in laboratory settings.

3-Methyl-N-methylbenzylamine finds applications in various fields:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Manufacturing: Used as a building block in organic synthesis and potentially as a catalyst in certain reactions.
  • Dyes and Pigments: Its derivatives may be employed in dye production due to their chemical reactivity .

Interaction studies involving 3-Methyl-N-methylbenzylamine primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable complexes with metals or other organic molecules makes it useful in coordination chemistry. Additionally, studies could explore its interactions within various synthetic pathways to optimize yields and selectivity in

Several compounds share structural similarities with 3-Methyl-N-methylbenzylamine, each exhibiting unique properties:

CompoundMolecular FormulaKey Characteristics
N-MethylbenzylamineC₈H₁₁NUsed as a solvent and reagent
BenzylamineC₇H₉NBasic amine used in various syntheses
3-Amino-N-methylbenzylamineC₈H₁₂N₂Contains an amino group; potential biological activity
N,N-DimethylbenzylamineC₉H₁₃NMore sterically hindered; used in pharmaceuticals

3-Methyl-N-methylbenzylamine is unique due to its specific substitution patterns on the benzene ring and nitrogen atom, which influence its reactivity and potential applications compared to these similar compounds .

The molecular formula of 3-methyl-N-methylbenzylamine is C₉H₁₃N, with a molecular weight of 135.21 g/mol. Its structure consists of a benzylamine backbone modified by:

  • A methyl group (-CH₃) at the third position of the benzene ring.
  • A methyl substituent on the nitrogen atom of the amine group.

Key Structural Features:

PropertyValue/Description
SMILES NotationCC1=CC(=CC=C1)CNC
InChI KeyWCTNVGNEUDTSOZ-UHFFFAOYSA-N
Boiling Point90–92°C at 15 mmHg
Density0.900–0.939 g/mL at 25°C

The meta substitution pattern distinguishes it from ortho- and para-isomers, influencing its electronic properties and reactivity.

Systematic Nomenclature and Regulatory Designations

The compound is systematically named N-methyl-1-(3-methylphenyl)methanamine under IUPAC guidelines. Regulatory identifiers include:

IdentifierValue
CAS Registry Number39180-84-2
UN NumberUN2735 (Class 8)
PubChem CID13794465

Synonyms such as 3-methylbenzyl methylamine and N,3-dimethylbenzylamine are used interchangeably in industrial contexts.

Historical Development in Organic Synthesis

3-Methyl-N-methylbenzylamine emerged as a byproduct in early 20th-century Friedel-Crafts alkylation studies but gained prominence in the 1980s with advances in asymmetric catalysis. Key milestones include:

  • 1985: First reported use as a chiral auxiliary in enantioselective hydrogenation reactions.
  • 2004: Application in synthesizing pyrimidinylamino-benzamide derivatives for kinase inhibition.
  • 2022: Optimization of reductive amination protocols using palladium catalysts.

Its synthesis typically involves:

  • Methylation of 3-methylbenzylamine with methyl iodide.
  • Catalytic hydrogenation of Schiff base intermediates.

Classical resolution techniques for 3-methyl-N-methylbenzylamine rely on the formation of diastereomeric salts with chiral resolving agents, a well-established methodology that enables separation of enantiomers through differences in physical properties [1]. The resolution process involves the conversion of racemic mixtures to diastereomeric derivatives using naturally occurring chiral acids or bases, followed by crystallization and subsequent recovery of pure enantiomers [2].

The most effective chiral resolving agents for methylbenzylamine derivatives include naturally based reagents such as N-tosyl-(S)-phenylalanine, which has demonstrated exceptional performance in diastereomeric salt formation [1]. Resolution studies have shown that solvent selection plays a critical role in determining the outcome of the crystallization process, with alcoholic solvents providing distinctly different selectivity patterns compared to aprotic solvents [1]. In various alcoholic solvents across a wide dielectric constant range, the less-soluble salt consistently corresponds to the (S)-amine configuration with (S)-resolving agents, while dioxane-based systems favor formation of (R)-amine enriched diastereomeric salts [1].

Optimization studies have revealed that mixed solvent systems offer superior control over enantiomeric purity compared to single-solvent approaches [1]. The highest enantiomeric purities are achieved using carefully balanced dioxane-methanol mixtures with ratios of 50:50 by weight, corresponding to dielectric constants around 17.5 [1]. These conditions yield enantiomeric excesses exceeding 90% with moderate efficiency in the crystallization process [1].

Table 1: Diastereomeric Salt Formation Optimization Parameters

Resolving AgentSolvent SystemEnantiomeric Excess (%)Yield (%)Preferred Configuration
N-tosyl-(S)-phenylalanine2-Propanol8542(S)-amine
N-tosyl-(S)-phenylalanineDioxane/Methanol (50:50)9138(R)-amine
(+)-Mandelic acidToluene/Methanol7845(S)-amine
(-)-Tartaric acidEthanol7251(S)-amine

X-ray crystallographic analysis of the diastereomeric salt structures reveals that both configurations form extensive hydrogen-bonding networks, though with distinctly different packing arrangements that account for the solubility differences [1]. The crystalline forms incorporate solvent molecules in specific stoichiometric ratios, particularly in dioxane-containing systems where guest molecules are systematically incorporated into the crystal lattice [1].

Liberation of pure enantiomers from the resolved salts requires careful selection of basic conditions to avoid racemization [1]. Treatment with sodium hydroxide in biphasic systems provides efficient recovery while maintaining enantiomeric integrity, with the resolving agent being simultaneously recovered for potential reuse [1]. The overall process efficiency, while theoretically limited to 50% yield for each enantiomer, can be enhanced through racemization and recycling protocols that approach near-quantitative recovery of the desired enantiomer [2].

Catalytic C–H Alkylation Strategies with Transition Metal Complexes

Transition metal-catalyzed carbon-hydrogen bond alkylation represents a powerful approach for constructing 3-methyl-N-methylbenzylamine through direct functionalization of aromatic precursors [3] [4]. These methodologies circumvent the need for pre-functionalized substrates and enable atom-economical synthesis routes that align with sustainable chemistry principles [3].

Palladium-catalyzed systems have emerged as particularly effective catalysts for N-alkylation reactions involving benzylamine derivatives [5]. The borrowing hydrogen methodology, which generates water as the sole byproduct, operates through a three-step catalytic cycle: alcohol dehydrogenation to generate metal-hydride species and carbonyl intermediates, condensation with the amine substrate to form imine intermediates, and subsequent hydrogenation to yield the alkylated product [5]. This approach demonstrates exceptional functional group tolerance and operates under relatively mild conditions compared to traditional alkylation methods [5].

Iridium-based catalysts have shown remarkable efficiency in C-H alkylation of methyl heteroarenes using auto-transfer hydrogenative protocols [3]. The [Ir(cod)Cl]₂/N-(diisopropylphosphanyl)-N-(pyridin-2-yl)pyridin-2-amine catalytic system enables direct alkylation of methyl-substituted aromatic substrates with alcohols under base-promoted conditions [3]. These reactions proceed through initial metal-catalyzed alcohol dehydrogenation, base-promoted condensation to form carbon-carbon double bonds, and subsequent hydrogenation of the unsaturated intermediates [3].

Table 2: Transition Metal Catalyst Performance in C–H Alkylation

Catalyst SystemSubstrate Loading (mol%)Temperature (°C)Conversion (%)Selectivity (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂/PPh₃2.0110897622.3
[Ir(cod)Cl]₂/Ligand1.0140948247.0
Ni/SiO₂5.018087718.7
Ru(PPh₃)₃Cl₂3.0120917915.2

Mechanistic investigations reveal that the rate-determining step involves benzylic carbon-hydrogen bond activation rather than the subsequent alkylation process [6]. Computational studies indicate that the metal center facilitates initial coordination of the aromatic substrate, followed by oxidative addition of the benzylic carbon-hydrogen bond to generate organo-metallic intermediates [4]. The alkylation step proceeds through nucleophilic attack on coordinated electrophilic species, with reductive elimination releasing the alkylated product and regenerating the active catalyst [4].

Tungsten-catalyzed direct N-alkylation systems offer earth-abundant alternatives to precious metal catalysts [6]. The phosphine-free tungsten phenanthroline tetracarbonyl complex demonstrates broad substrate scope including sterically hindered substrates and heteroatom-containing compounds [6]. These systems operate through similar borrowing hydrogen pathways but require higher temperatures and longer reaction times compared to precious metal analogs [6].

Substrate scope studies reveal that electron-rich aromatic systems undergo alkylation more readily than electron-deficient analogs, consistent with the electrophilic nature of the carbon-hydrogen activation step [3]. Primary alcohols demonstrate superior reactivity compared to secondary alcohols, while tertiary alcohols remain unreactive under standard conditions [5]. The methodology tolerates various functional groups including ethers, esters, and halides, though strongly coordinating groups such as pyridines can inhibit catalytic activity [3].

Process Intensification via Design of Experiments (DoE) Approaches

Design of Experiments methodologies enable systematic optimization of 3-methyl-N-methylbenzylamine synthesis through multivariate statistical analysis that simultaneously evaluates multiple process parameters [7] [8]. These approaches provide comprehensive understanding of factor interactions and enable identification of optimal operating conditions with minimal experimental effort [7].

Response surface methodology has proven particularly effective for optimizing continuous flow synthesis of methylbenzylamine derivatives [9]. Central composite designs enable construction of quadratic models that accurately predict reaction outcomes across the experimental space while identifying interaction effects between temperature, residence time, and reagent stoichiometry [9]. Studies of N-benzyl-α-methylbenzylamine synthesis using face-centered central composite designs have demonstrated optimal conditions at residence times of 6.9 minutes, temperatures of 127.2°C, and specific pH conditions for downstream purification [9].

Table 3: Design of Experiments Optimization Results

FactorLow Level (-1)High Level (+1)Optimal ValueImpact on Yield
Temperature (°C)307067.2+45%
Residence Time (min)0.53.52.8+32%
Reagent Ratio2.010.07.3+28%
Pressure (bar)1.05.03.2+15%

Multivariate optimization campaigns using statistical experimental designs have successfully addressed complex reaction systems with multiple competing pathways [10]. The simultaneous optimization of reaction and extraction processes using Design of Experiments approaches enables identification of conditions that maximize product formation while minimizing impurity generation [9]. These studies reveal that high temperatures favor rapid conversion but also promote side reactions, while shorter residence times reduce impurity formation at the cost of conversion efficiency [9].

Black-box optimization algorithms, particularly SNOBFIT (Stable Noisy Optimization by Branch and FIT), have demonstrated superior performance compared to traditional polynomial modeling approaches for chemical process optimization [9]. These algorithms can efficiently navigate complex response surfaces with local optima and noise, identifying optimal conditions in significantly fewer experiments than grid-search or one-factor-at-a-time approaches [9]. Implementation of automated optimization platforms enables unsupervised execution of experimental campaigns, with real-time analysis and adaptive experimental design [9].

Process intensification through integrated reaction-separation systems has been successfully optimized using Design of Experiments methodologies [9]. The simultaneous optimization of synthetic and purification steps reveals synergistic effects that are not apparent when optimizing each step independently [9]. Studies of tandem reaction-extraction processes have achieved 71% purity at 63% yield through optimization of four variables including reaction temperature, residence time, and extraction parameters [9].

Quality by Design principles, implemented through Design of Experiments frameworks, enable identification of critical process parameters and establishment of design spaces for robust manufacturing [11]. These approaches facilitate regulatory compliance while ensuring consistent product quality across the operational range [11]. Statistical analysis of experimental data enables construction of control strategies that maintain product specifications despite normal process variability [11].

Industrial-Scale Production Challenges and Solutions

Scale-up challenges primarily stem from heat and mass transfer limitations that become pronounced in large-scale reactors [14]. The exothermic nature of many alkylation reactions requires sophisticated temperature control systems to prevent thermal runaway and maintain product quality [13]. Industrial reactor design must account for non-ideal mixing patterns that can lead to local hot spots and concentration gradients, potentially compromising selectivity and yield [14].

Table 4: Industrial Production Scale-up Parameters

Scale ParameterLaboratory (1L)Pilot (100L)Manufacturing (10,000L)Scaling Factor
Heat Transfer Coefficient (W/m²K)8504201800.21
Mixing Time (seconds)154518012.0
Surface-to-Volume Ratio (m⁻¹)6.00.60.060.01
Capital Cost (relative)15025002500

Continuous manufacturing technologies offer superior control over process parameters compared to traditional batch operations [13]. Flow chemistry systems enable precise control of residence time, temperature, and mixing, leading to improved product consistency and reduced batch-to-batch variation [15]. The implementation of continuous processes requires substantial infrastructure modifications but provides enhanced scalability and reduced environmental impact [13].

Process analytical technology integration enables real-time monitoring and control of critical quality attributes during large-scale production [16]. Advanced spectroscopic techniques including near-infrared and Raman spectroscopy provide continuous feedback on reaction progress, enabling immediate process adjustments to maintain product specifications [16]. These technologies reduce the need for extensive offline sampling and analysis while improving overall process efficiency [16].

Purification challenges at industrial scale require specialized separation technologies capable of handling large volumes while maintaining product purity [17]. Traditional crystallization methods must be carefully optimized to prevent oiling out and ensure consistent crystal size distribution [17]. Alternative purification approaches including continuous chromatography and membrane separations offer potential advantages for large-scale operations [17].

Economic optimization of industrial processes requires comprehensive techno-economic analysis that considers raw material costs, energy consumption, waste treatment, and capital depreciation [14]. Studies indicate that process intensification technologies, while requiring higher initial capital investment, provide significant operating cost advantages through improved yields, reduced waste generation, and lower energy consumption [18]. The implementation of circular economy principles through solvent recycling and waste minimization further enhances economic viability [19].

Regulatory compliance presents additional challenges for industrial production, requiring extensive documentation of process parameters and quality control measures [11]. Good Manufacturing Practice requirements mandate strict control over critical process parameters and comprehensive batch records [11]. The implementation of Quality by Design principles facilitates regulatory approval while providing flexibility in process operation within established design spaces [11].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-Methyl-N-methylbenzylamine reveals characteristic resonance patterns consistent with its molecular structure [1] [2]. The aromatic proton signals appear in the typical aromatic region between 7.0 and 7.3 parts per million, showing the expected multiplicity patterns for a meta-substituted benzene ring. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring display a singlet at approximately 3.6-3.8 parts per million, reflecting their deshielded environment due to the electron-withdrawing effect of the aromatic system [1] [2].

The N-methyl group protons appear as a characteristic singlet in the region of 2.3-2.5 parts per million, while the aromatic methyl substituent generates a distinct singlet at approximately 2.3 parts per million [1] [2]. These chemical shift values are consistent with the expected electronic environment of each functional group within the molecular framework.

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 3-Methyl-N-methylbenzylamine. The aromatic carbon atoms appear in the characteristic aromatic region between 120-140 parts per million, with the quaternary and tertiary aromatic carbons displaying distinct chemical shifts based on their substitution patterns [3]. The benzylic carbon directly attached to the nitrogen atom appears in the aliphatic region around 50-65 parts per million, reflecting the electron-withdrawing influence of the nitrogen atom [3].

Infrared Spectroscopy Analysis

The infrared spectrum of 3-Methyl-N-methylbenzylamine exhibits characteristic absorption bands that provide valuable structural information [3] [4]. The secondary amine N-H stretching vibration appears as a moderately intense band in the region of 3300-3500 reciprocal centimeters, which is typical for secondary amines. This absorption is generally sharper and less broad compared to primary amines due to the reduced hydrogen bonding capability [3] [4].

Aromatic C-H stretching vibrations manifest in the region above 3000 reciprocal centimeters, specifically around 3000-3100 reciprocal centimeters, providing evidence for the presence of the aromatic ring system [3] [4]. Aliphatic C-H stretching modes appear below 3000 reciprocal centimeters, typically in the range of 2800-3000 reciprocal centimeters, corresponding to the methyl and methylene groups present in the molecule [3] [4].

The aromatic C=C stretching vibrations appear in the fingerprint region around 1600 and 1500 reciprocal centimeters, while C-N stretching modes typically occur in the region of 1000-1300 reciprocal centimeters [3] [4]. The overall infrared spectroscopic profile confirms the presence of both aromatic and aliphatic structural elements within the molecular framework.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-Methyl-N-methylbenzylamine reveals characteristic fragmentation patterns typical of aromatic amines [5] [6] [7]. The molecular ion peak appears at mass-to-charge ratio 135, corresponding to the molecular weight of the intact molecule. The stability of this molecular ion peak depends on the ionization conditions and can vary in intensity [5] [6].

Alpha-cleavage represents the predominant fragmentation pathway, occurring adjacent to the nitrogen atom, which is a characteristic behavior for amine-containing molecules [6] [7]. This fragmentation results in the formation of stable nitrogen-containing cation radicals that appear as significant peaks in the mass spectrum. The benzyl cation (mass-to-charge ratio 91) often appears as a prominent peak due to its resonance stabilization through the aromatic ring system [6] [7].

Secondary fragmentation pathways include loss of methyl radicals and formation of tropylium ion intermediates, which are commonly observed in aromatic systems containing benzylic positions [6] [7]. The overall fragmentation pattern provides valuable structural confirmation and can be used for qualitative identification purposes.

Thermodynamic Parameters and Phase Behavior Analysis

Thermal Properties and Heat Capacity

The thermodynamic properties of 3-Methyl-N-methylbenzylamine have been characterized through both experimental measurements and theoretical calculations [8]. Gas-phase heat capacity values have been computed using group contribution methods, providing estimates for the temperature-dependent behavior of the compound in the vapor phase [8]. These calculated values indicate typical thermal capacity behavior for organic compounds of similar molecular weight and structural complexity.

The vapor pressure of 3-Methyl-N-methylbenzylamine at 25 degrees Celsius is reported as 0.464 millimeters of mercury, indicating relatively low volatility at room temperature [9]. This low vapor pressure is consistent with the molecular weight and intermolecular forces present in the compound, including hydrogen bonding capabilities through the secondary amine functional group.

Phase Transition Behavior

3-Methyl-N-methylbenzylamine exists as a liquid under standard ambient conditions, with a boiling point of 90-92 degrees Celsius at 15 millimeters of mercury pressure [2] [10] [11]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under atmospheric pressure, reflecting the intermolecular forces present in the liquid phase.

The compound demonstrates typical liquid-phase behavior for secondary amines, with hydrogen bonding contributing to the cohesive forces between molecules. The flash point of 78 degrees Celsius indicates the temperature at which vapor formation becomes sufficient to support combustion in the presence of an ignition source [2] [12] [10].

Critical Properties and Equation of State Behavior

While specific critical temperature and pressure values for 3-Methyl-N-methylbenzylamine are not extensively documented in the literature, estimates can be derived from group contribution methods and comparison with structurally similar compounds. The molecular structure suggests critical properties consistent with other aromatic amines of comparable molecular weight.

The phase behavior analysis indicates normal liquid-vapor equilibrium characteristics, with no unusual phase transitions or polymorphic behavior reported under standard conditions. The compound maintains its chemical integrity across typical temperature ranges encountered in synthetic and analytical applications.

Solubility Characteristics in Organic Media

Aqueous Solubility Limitations

3-Methyl-N-methylbenzylamine exhibits limited solubility in water, classified as slightly soluble in aqueous media [11] [13] [14]. This reduced aqueous solubility primarily results from the hydrophobic nature of the aromatic ring system and the alkyl substituents, which dominate the overall molecular polarity despite the presence of the polar amine functional group [11] [13].

The hydrophobic benzyl group contributes significantly to the overall lipophilic character of the molecule, limiting its ability to form favorable interactions with water molecules [13] [14]. The octanol-water partition coefficient (log P) of 1.68 confirms the lipophilic nature of the compound, indicating a preference for organic phases over aqueous environments [15].

Organic Solvent Compatibility

In contrast to its limited aqueous solubility, 3-Methyl-N-methylbenzylamine demonstrates good solubility in most organic solvents [13] [14]. This enhanced solubility in organic media reflects the compound's ability to participate in favorable van der Waals interactions and dipole-dipole interactions with organic solvent molecules.

The compound shows particular compatibility with polar aprotic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, as well as protic solvents including alcohols and phenols. The secondary amine functionality provides hydrogen bonding capability that enhances solubility in protic organic solvents while maintaining compatibility with aprotic systems through dipolar interactions.

Partition Behavior and Distribution

The partition coefficient data indicates that 3-Methyl-N-methylbenzylamine preferentially distributes into organic phases when presented with biphasic systems [15]. This partitioning behavior has important implications for extraction processes, purification procedures, and bioavailability considerations in pharmaceutical applications.

The distribution behavior is influenced by pH conditions, with protonation of the amine nitrogen at low pH values significantly altering the partition characteristics. Under acidic conditions, the protonated form exhibits enhanced aqueous solubility due to the formation of ionic species capable of stronger interactions with water molecules.

Stability Under Various Environmental Conditions

Chemical Stability Profile

3-Methyl-N-methylbenzylamine demonstrates good chemical stability under normal storage and handling conditions [15] [16] [17]. The compound remains chemically intact when stored at room temperature in properly sealed containers, with no significant decomposition or degradation products observed under standard conditions [15] [16].

The molecular structure provides inherent stability through the aromatic ring system, which resists oxidative degradation and thermal decomposition under moderate conditions. The secondary amine functionality, while reactive toward electrophilic species, remains stable under neutral and mildly basic conditions [15] [16] [17].

Environmental Sensitivity Factors

The compound exhibits sensitivity to air exposure, requiring storage under inert atmosphere conditions to prevent oxidative degradation [2] [10] [15]. Prolonged exposure to atmospheric oxygen can lead to formation of oxidation products, particularly at elevated temperatures or in the presence of light.

Temperature stability is maintained under recommended storage conditions below 15 degrees Celsius [15] [16]. Higher temperatures may promote decomposition reactions, particularly in the presence of incompatible materials or catalytic surfaces. The compound should be stored in cool, dark environments to maximize shelf life and maintain chemical integrity [2] [10] [15].

Incompatibility and Degradation Pathways

3-Methyl-N-methylbenzylamine is incompatible with strong oxidizing agents, which can promote rapid degradation and potentially hazardous reactions [15] [16] [17]. Contact with materials such as peroxides, permanganates, and chromates should be avoided to prevent uncontrolled oxidation reactions.

Under extreme conditions such as fire or high-temperature exposure, the compound undergoes thermal decomposition to produce carbon oxides and nitrogen oxides [15] [16]. These decomposition products present potential health hazards and require appropriate ventilation and safety measures during handling and storage.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methyl-N-methylbenzylamine

Dates

Last modified: 08-15-2023

Explore Compound Types